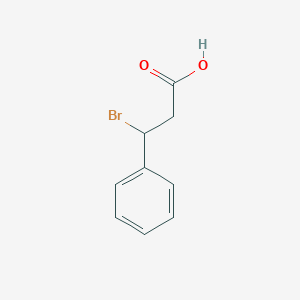

3-Bromo-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRMHJWFYKSDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501034190 | |

| Record name | beta-Bromobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15463-91-9 | |

| Record name | beta-Bromobenzenepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015463919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Bromohydrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Bromobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BROMOBENZENEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7A2B6228P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 3-Bromo-3-phenylpropanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-3-phenylpropanoic acid, a compound utilized in the synthesis of various organic molecules, including pharmaceuticals and materials for molecular electronics.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₉BrO₂) is a halogenated carboxylic acid with a molecular weight of 229.07 g/mol .[1] Its structure, featuring a chiral center at the carbon bearing the bromine atom, gives rise to a distinct spectroscopic signature. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for its structural confirmation.[1][2] The key spectral features include characteristic signals from the phenyl ring, the aliphatic chain, and the carboxylic acid functional group.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a standard deuterated solvent like CDCl₃. These values are predicted based on established principles of NMR spectroscopy and data from analogous structures.

¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Phenyl-H | 7.2 - 7.4 | Multiplet | 5H | - |

| Methine-H (CH-Br) | 4.5 - 5.0 | Multiplet | 1H | - |

| Methylene-H (CH₂-COOH) | 2.8 - 3.2 | Doublet of Doublets | 2H | - |

| Carboxylic Acid-H | 10.0 - 12.0 | Singlet (broad) | 1H | - |

¹³C NMR Spectroscopic Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~175 |

| Phenyl C (quaternary) | ~140 |

| Phenyl CH | ~128-129 |

| Methine (C-Br) | ~45-50 |

| Methylene (C-COOH) | ~40-45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The table below lists the characteristic absorption bands.

IR Absorption Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | ~3000 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | ~1700 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-Br | 500 - 700 | Medium-Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

FTIR Spectroscopy Protocol

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.

References

Chemical and physical properties of 3-Bromo-3-phenylpropanoic acid

An In-depth Technical Guide to 3-Bromo-3-phenylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of this compound (CAS No: 15463-91-9). This halogenated carboxylic acid serves as a versatile intermediate in organic synthesis, with applications ranging from the development of pharmaceuticals to material science. This document details experimental protocols for its preparation, summarizes its key spectroscopic features, and explores its utility as a building block for more complex molecules. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is a derivative of cinnamic acid with the molecular formula C₉H₉BrO₂.[1] Its structure, featuring a bromine atom and a phenyl group on the third carbon of a propanoic acid chain, imparts specific reactivity that makes it a valuable synthetic intermediate.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol [1][3] |

| CAS Number | 15463-91-9[1][2][3] |

| Melting Point | 135-138°C[3] (Another source reports 206-208°C, which may refer to a different stereoisomer or related compound)[1] |

| Boiling Point | 301.3°C at 760 mmHg[3] |

| Density | 1.554 g/cm³[3] |

| Flash Point | 136°C[3] |

| Solubility | Slightly soluble in cold, and soluble in hot, dry carbon disulfide.[4] It is noted to be readily decomposed by water.[4] |

| XLogP3 | 2.6[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Refractive Index | 1.59[3] |

| Vapor Pressure | 0.00047 mmHg at 25°C[3] |

| InChI Key | JQRMHJWFYKSDNQ-UHFFFAOYSA-N[1][2] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the addition of a bromine source to cinnamic acid. Two common experimental protocols are detailed below.

Protocol 1: Bromination of Cinnamic Acid with Bromine

This method involves the direct addition of bromine (Br₂) to cinnamic acid.

-

Reagents:

-

Cinnamic acid

-

Bromine (Br₂)

-

Organic solvent (e.g., dichloromethane)

-

-

Procedure:

-

Yield: Typical yields for this type of reaction range from 80% to 93%.[1]

Protocol 2: Hydrobromination of Cinnamic Acid

This method utilizes hydrobromic acid (HBr) to achieve the addition across the double bond of cinnamic acid.

-

Reagents:

-

Finely powdered cinnamic acid

-

Glacial acetic acid

-

Hydrogen bromide (HBr) gas

-

-

Procedure:

-

Saturate glacial acetic acid with hydrogen bromide gas at room temperature. Approximately 1 part of glacial acetic acid dissolves 0.6 parts of HBr.[4]

-

Add 10 g of finely powdered cinnamic acid to 10 g of the HBr-saturated glacial acetic acid.[4]

-

Heat the mixture in a sealed tube for 2 hours at 100°C.[4]

-

Upon cooling, this compound crystallizes out of the solution.[4]

-

Collect the precipitate and wash it with a small amount of ice-cold water.

-

Dry the product under a vacuum.

-

-

Purification: The product is sensitive to water and should be recrystallized from an anhydrous solvent like dry carbon disulfide.[4] Cinnamic acid is readily soluble in cold carbon disulfide, while the product is only slightly soluble, allowing for purification.[4]

A related and often studied reaction is the bromination of trans-cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid, which serves as a precursor to other derivatives.[2][5] This reaction is highly diastereoselective, favoring the anti-addition product.[2]

Spectroscopic Analysis

Structural confirmation and purity assessment of this compound are typically performed using NMR and IR spectroscopy.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the carboxylic acid and the carbon-bromine bond. The C=O stretch of the carboxylic acid is typically observed around 1700 cm⁻¹.[1] A C-Br stretching vibration is also expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the protons on the phenyl ring, as well as signals for the protons on the aliphatic chain adjacent to the bromine-substituted carbon.[1]

-

¹³C NMR: The carbon spectrum would show distinct signals for the carboxylic acid carbon, the carbons of the phenyl ring, and the two aliphatic carbons.

-

Chemical Reactivity and Applications

This compound is a multifunctional intermediate, with its reactivity centered around the bromine atom and the carboxylic acid group.[2]

Key Chemical Reactions

-

Nucleophilic Substitution: The bromine atom is located at a benzylic position, making it a good leaving group. This allows for displacement by a wide range of nucleophiles, enabling the introduction of functional groups such as amines, hydroxides, and thiols.[2]

-

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol (3-bromo-3-phenylpropanol) using strong reducing agents like lithium aluminum hydride.[2]

-

Catalytic Hydrogenation: This can be employed to remove the bromine atom, yielding 3-phenylpropanoic acid.[2]

Applications

The versatile reactivity of this compound leads to its use in several fields:

-

Organic Synthesis: It is a crucial intermediate for synthesizing a variety of more complex organic molecules, including pharmaceuticals.[1][2] For instance, it is a precursor for (S)-2-acetylthio-3-phenylpropanoic acid.[2]

-

Biochemical Research: Its structural similarities to compounds that promote cellular growth have led to its use in studies related to muscle hypertrophy.[1]

-

Material Science: It serves as a building block for creating specialized polymers and materials, such as substituted phthalocyanines used as dyes and pigments.[1]

Visualizations

The following diagrams illustrate the synthesis, experimental workflow, and chemical reactivity of this compound.

Caption: Synthesis of this compound from cinnamic acid.

Caption: General experimental workflow for bromination of cinnamic acid.

Caption: Key chemical reactions of this compound.

References

- 1. Buy this compound (EVT-295982) | 15463-91-9 [evitachem.com]

- 2. This compound | 15463-91-9 | Benchchem [benchchem.com]

- 3. 3-Bromo-3-phenylpropionic Acid | CAS#:15463-91-9 | Chemsrc [chemsrc.com]

- 4. prepchem.com [prepchem.com]

- 5. csub.edu [csub.edu]

- 6. α,β-Dibromohydrocinnamic acid [webbook.nist.gov]

- 7. Solved With the data given below for the IR, 1H-NMR and | Chegg.com [chegg.com]

In-Depth Technical Guide: 3-Bromo-3-phenylpropanoic Acid (CAS: 15463-91-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-3-phenylpropanoic acid, with the CAS number 15463-91-9, is a halogenated carboxylic acid of significant interest in the field of organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom at the benzylic position and a terminal carboxylic acid, renders it a versatile bifunctional molecule. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reaction protocols, and a review of its applications, particularly as a key intermediate in the development of pharmacologically active compounds.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is fundamental for its application in research and development. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 15463-91-9 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-3-phenylpropionic acid, β-Bromohydrocinnamic acid | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 135-138°C or 206-208°C | [1][2] |

| Boiling Point | 301.3°C at 760 mmHg | [2] |

| Density | 1.554 g/cm³ | [2] |

| Solubility | Slightly soluble in cold carbon disulfide; soluble in hot carbon disulfide. Decomposed by water. | [4] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Note on Melting Point Discrepancy: The significant variation in the reported melting point (135-138°C vs. 206-208°C) is noteworthy. This may be attributed to the existence of different crystalline polymorphs or variations in sample purity. One source suggests the higher melting range is associated with the product obtained from the dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid, implying a different crystalline form.[1] Researchers should consider the synthetic route and purification method when comparing experimental values.

Table 2: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the protons on the phenyl ring and those adjacent to the bromine-substituted carbon. The bromine atom induces a deshielding effect on neighboring protons. |

| ¹³C NMR | Characteristic chemical shifts for the phenyl ring carbons, the carboxylic acid carbon, and the carbon bearing the bromine atom. |

| Infrared (IR) | Absorption bands indicative of a carboxylic acid (around 1700 cm⁻¹) and C-Br stretching vibrations. |

| Mass Spec. | The molecular ion peak and fragmentation pattern consistent with the structure of this compound. |

Synthesis and Experimental Protocols

The most common and direct synthesis of this compound involves the hydrobromination of cinnamic acid.[3] Alternative methods, such as radical bromination of 3-phenylpropanoic acid, are also employed.

Synthesis from Cinnamic Acid via Hydrobromination

This method relies on the electrophilic addition of hydrogen bromide (HBr) across the double bond of cinnamic acid. The reaction follows Markovnikov's rule, with the bromine atom adding to the more substituted carbon (the benzylic position) due to the enhanced stability of the resulting carbocation intermediate.[3]

Experimental Protocol:

-

Method 1: HBr in Acetic Acid

-

Saturate glacial acetic acid with hydrogen bromide gas at room temperature. (Approximately 0.6 g of HBr dissolves in 1 g of glacial acetic acid).

-

Add 10 g of finely powdered cinnamic acid to the HBr-saturated acetic acid solution.

-

Heat the mixture in a sealed tube for 2 hours at 100°C.

-

Upon cooling, this compound will crystallize out of the solution.

-

Collect the crystals by filtration.

-

Recrystallize the product from an anhydrous solvent such as dry carbon disulfide. Caution: The product is readily decomposed by water.[4]

-

-

Method 2: Aqueous HBr

-

Shake 10 g of finely powdered cinnamic acid with 50 ml of an aqueous solution of hydrobromic acid, saturated with HBr gas at 0°C, for two days.

-

Collect the resulting precipitate of this compound by filtration.

-

Wash the precipitate with a small amount of ice-water.

-

Dry the product in a vacuum desiccator.[4]

-

dot

Caption: Synthesis of this compound from Cinnamic Acid.

Chemical Reactivity and Key Experimental Protocols

The reactivity of this compound is dominated by its two functional groups: the labile bromine atom at the benzylic position and the carboxylic acid moiety.

Nucleophilic Substitution

The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups.

Generic Experimental Workflow for Nucleophilic Substitution:

dot

Caption: General workflow for nucleophilic substitution reactions.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol for Reduction to 3-Bromo-3-phenylpropan-1-ol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension with stirring. Caution: The reaction is highly exothermic and generates hydrogen gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).[4]

-

Stir the resulting mixture until a granular precipitate forms.

-

Dry the organic layer with a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-3-phenylpropan-1-ol.

-

Purify the product by flash chromatography if necessary.

dot

Caption: Reduction of the carboxylic acid group.

Applications in Research and Drug Development

This compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds.

-

Precursor to Biologically Active Molecules: Its derivatives have been investigated for various therapeutic applications. For instance, it is a precursor in the synthesis of enzyme inhibitors.

-

Scaffold for Chemical Libraries: The dual reactivity of the molecule allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.

-

Biochemical Probes: The reactive bromine atom can be utilized to covalently modify the active sites of enzymes, serving as a probe to investigate enzyme mechanisms and kinetics.

Biological Activity

While many studies focus on the biological activities of its derivatives, some research suggests that compounds with the 3-phenylpropanoic acid core structure can exhibit biological effects. For example, certain derivatives have shown antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The proposed mechanism for this antibacterial action is often the inhibition of essential bacterial enzymes. However, specific studies focusing solely on the biological activity of this compound are limited.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a wide range of more complex molecules. Its well-defined reactivity, coupled with established synthetic protocols, makes it an invaluable tool for researchers in both academic and industrial settings. The continued exploration of its potential in the synthesis of novel therapeutic agents underscores its importance in the field of drug discovery and development. Further investigation into its own biological activities and potential modulation of cellular signaling pathways may reveal new applications for this versatile compound.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS | Živković Stošić | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Workup [chem.rochester.edu]

The Genesis of a Versatile Synthetic Building Block: A Technical Guide to 3-Bromo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-3-phenylpropanoic acid, a halogenated derivative of phenylpropanoic acid, has emerged as a significant intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its strategic placement of a bromine atom and a carboxylic acid moiety on a phenylpropane scaffold provides a versatile platform for molecular elaboration. This technical guide delves into the discovery, historical context, and synthetic methodologies of this compound, presenting key data in a structured format and providing detailed experimental protocols.

Discovery and Historical Context

The exploration of phenylpropanoic acid derivatives dates back to the early 20th century, with academic investigations into related halogenated compounds. While a specific "discovery" event for this compound is not prominently documented, its synthesis is a logical extension of the well-established chemistry of cinnamic acid and its reactions with hydrohalic acids. Early research focused on the addition of hydrogen bromide to the double bond of cinnamic acid, leading to the formation of this β-brominated carboxylic acid. A Ph.D. thesis from 1912 titled "A study of symmetrical tribrom phenyl propiolic acid" suggests that research into brominated phenylpropanoic acid derivatives was underway during this period[1]. The primary route to this compound involves the hydrobromination of cinnamic acid, a reaction governed by Markovnikov's rule, where the bromine atom adds to the more substituted carbon, the benzylic position, due to the stability of the resulting carbocation intermediate[2].

Synthesis of this compound

The principal synthetic route to this compound is the addition of hydrogen bromide to cinnamic acid. Several methods have been reported, varying in solvent and reaction conditions.

Key Synthetic Protocols

A prevalent method involves the reaction of cinnamic acid with a saturated solution of hydrogen bromide in glacial acetic acid.[3] This approach offers good yields and relatively straightforward product isolation. An alternative aqueous method has also been described.[3]

Experimental Workflow: Synthesis from Cinnamic Acid

Caption: Synthesis of this compound from Cinnamic Acid.

Quantitative Data on Synthesis

| Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Melting Point (°C) | Reference |

| This compound | Cinnamic acid | Hydrobromic acid | Water (saturated with HBr) | Shaken for 2 days at 0°C | Not specified | 137 | [3] |

| This compound | Cinnamic acid | Hydrobromic acid | Glacial Acetic Acid | Heated at 100°C for 2 hours | Not specified | 137 | [3] |

| 2,3-Dibromo-3-phenylpropanoic acid | trans-Cinnamic acid | Bromine | Dichloromethane | Room temperature | 80-93% | 206-208 | [4] |

Detailed Experimental Protocols

Synthesis of this compound in Glacial Acetic Acid[3]

-

Preparation of Reagent: Saturate glacial acetic acid with hydrogen bromide gas at room temperature. Approximately 1 part of glacial acetic acid dissolves about 0.6 parts of HBr.

-

Reaction: In a sealed tube, heat 10 g of finely powdered cinnamic acid with 10 g of the prepared HBr in glacial acetic acid solution at 100°C for 2 hours.

-

Isolation: Upon cooling, the this compound crystallizes out of the solution.

-

Purification: The product is sensitive to water and should be recrystallized from an anhydrous solvent such as dry carbon disulfide. Cinnamic acid is readily soluble in cold carbon disulfide, facilitating the separation. The purified product appears as colorless crystals.

Synthesis of 2,3-Dibromo-3-phenylpropanoic acid[4][5]

This compound is a common precursor or related substance in the chemistry of this compound.

-

Dissolution: Dissolve trans-cinnamic acid (10.0 mmol) in glacial acetic acid (6.0 mL) in a reaction flask.

-

Bromination: Add a 1.25 M solution of bromine in acetic acid (8.2 mL) to the reaction mixture. The reaction is typically performed at room temperature.

-

Observation: The disappearance of the bromine color indicates the progress of the reaction.

-

Isolation: The product, erythro-2,3-Dibromo-3-phenylpropanoic acid, can be isolated by filtration upon completion of the reaction.

-

Characterization: The product can be identified by its melting point and infrared spectrum.

Experimental Workflow: Synthesis of 2,3-Dibromo-3-phenylpropanoic acid

Caption: Synthesis of 2,3-Dibromo-3-phenylpropanoic acid.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Melting Point | 137 °C |

| Appearance | Colorless crystals |

| Solubility | Slightly soluble in cold dry carbon disulfide, soluble in hot dry carbon disulfide. Readily decomposed by water. |

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis. The presence of a labile bromine atom at the benzylic position allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. The carboxylic acid moiety can also be modified, further expanding its synthetic utility.

One of the notable applications of its derivatives is in the synthesis of enzyme inhibitors. For instance, it is a key intermediate in the production of vasopeptidase inhibitors like Omapatrilat, which have been investigated for the treatment of hypertension and heart failure.[2] The chiral nature of this compound also makes it a crucial building block in asymmetric synthesis for the production of stereochemically pure drugs.[2]

Conclusion

This compound, born from fundamental studies of electrophilic additions to α,β-unsaturated carboxylic acids, has established itself as a versatile and important intermediate in organic chemistry. Its straightforward synthesis from readily available cinnamic acid, coupled with its dual reactivity, ensures its continued relevance in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. This guide provides a foundational understanding of its discovery, synthesis, and key characteristics to aid researchers in leveraging its synthetic potential.

References

An In-depth Technical Guide to 3-Bromo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-3-phenylpropanoic acid, a versatile halogenated carboxylic acid of significant interest in organic synthesis and medicinal chemistry. This document details its chemical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its applications as a key intermediate in the development of pharmaceuticals and discusses its potential biological relevance by examining the signaling pathways influenced by structurally similar compounds.

Chemical Identity and Properties

The systematic IUPAC name for the compound is This compound . It is also commonly referred to as 3-bromo-3-phenylpropionic acid or β-bromohydrocinnamic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 15463-91-9 | [2] |

| Melting Point | 135-138 °C | N/A |

| Boiling Point | 301.3 °C at 760 mmHg | N/A |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural confirmation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts (ppm) or Absorption Bands (cm⁻¹) |

| ¹H NMR | Phenyl protons: δ 7.2–7.4 (m, 5H)Methine proton (-CHBr): δ 4.5–5.0 (t, 1H)Methylene protons (-CH₂-): δ 3.0–3.5 (d, 2H)Carboxylic acid proton (-COOH): δ 10.0-12.0 (s, 1H) |

| ¹³C NMR | Phenyl carbons: δ 125-140Carbonyl carbon (-C=O): δ ~175Carbon bearing bromine (-CBr): δ ~50Methylene carbon (-CH₂-): δ ~40 |

| FTIR | Carboxylic acid O-H stretch: ~3000 (broad)Carbonyl C=O stretch: ~1700 (strong)C-Br stretch: 500-700 |

Note: The exact chemical shifts and absorption bands can vary depending on the solvent and experimental conditions.

Synthesis Protocols

This compound is primarily synthesized via the hydrobromination of cinnamic acid. Below are two detailed experimental protocols.

Method 1: Hydrobromination using Aqueous Hydrobromic Acid

This method involves the direct addition of hydrogen bromide to cinnamic acid.

Experimental Protocol:

-

Finely powder 10 g of trans-cinnamic acid.

-

Prepare a saturated solution of hydrobromic acid in 50 ml of water at 0 °C.

-

Add the powdered cinnamic acid to the hydrobromic acid solution.

-

Shake the mixture vigorously for two days at room temperature.

-

Collect the resulting precipitate of this compound by vacuum filtration.

-

Wash the precipitate with a small amount of ice-cold water.

-

Dry the product in a vacuum desiccator.[3]

Method 2: Hydrobromination in Glacial Acetic Acid

This method utilizes glacial acetic acid as a solvent and is generally faster.

Experimental Protocol:

-

Saturate 10 g of glacial acetic acid with hydrogen bromide gas at room temperature.

-

Add 10 g of finely powdered trans-cinnamic acid to the solution in a sealed tube.

-

Heat the sealed tube at 100 °C for two hours.[3]

-

Allow the reaction mixture to cool to room temperature, during which this compound will crystallize.

-

Collect the crystals by filtration.

-

Recrystallize the product from a minimal amount of dry carbon disulfide. It is important to use an anhydrous solvent as the product can decompose in the presence of water.[3]

Figure 1: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The presence of both a reactive bromine atom and a carboxylic acid functional group allows for diverse chemical transformations.

It is a precursor in the synthesis of compounds with potential therapeutic applications. For instance, the structural motif of 3-phenylpropanoic acid is found in various drugs. While direct synthesis pathways from this compound for all such drugs are not always the primary route, its chemical reactivity makes it a suitable starting point for the synthesis of analogues. For example, the synthesis of the muscle relaxant Baclofen and the antidepressant Rolipram involves intermediates with a similar phenylpropanoic acid backbone, highlighting the importance of this structural class in medicinal chemistry.[4][5]

Biological Relevance and Signaling Pathways

While direct biological studies on this compound are limited, its structural analogue, 3-phenylpropionic acid (3-PPA), a metabolite produced by gut microbiota, has been shown to promote myotube hypertrophy. This provides a valuable model for understanding the potential biological effects.

PI3K/Akt/mTOR Pathway in Muscle Hypertrophy

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth and protein synthesis, leading to skeletal muscle hypertrophy.

Figure 2: The PI3K/Akt/mTOR signaling pathway promoting muscle hypertrophy.

Foxo3 Signaling in Muscle Atrophy and its Regulation

The Forkhead box O3 (Foxo3) transcription factor is a critical regulator of muscle atrophy (wasting). When active, it promotes the expression of genes that lead to protein degradation. The PI3K/Akt pathway can inhibit Foxo3 activity, thereby preventing muscle atrophy. It is hypothesized that compounds like 3-PPA may promote muscle hypertrophy by inhibiting protein degradation through the modulation of Foxo3 activity.

Figure 3: Regulation of Foxo3-mediated muscle atrophy and potential influence of 3-PPA.

Conclusion

This compound is a compound with significant potential for researchers and professionals in the fields of organic synthesis and drug development. Its well-defined synthesis and versatile reactivity make it an attractive building block for creating complex molecules. Furthermore, the biological activity of its structural analogues suggests intriguing possibilities for its application in the modulation of key cellular signaling pathways. This guide provides a foundational understanding of its properties and applications, encouraging further exploration of its utility in scientific research.

References

- 1. Buy this compound (EVT-295982) | 15463-91-9 [evitachem.com]

- 2. This compound | 15463-91-9 | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. repository-api.brieflands.com [repository-api.brieflands.com]

- 5. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Bromo-3-phenylpropanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 3-bromo-3-phenylpropanoic acid in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility descriptions, relevant physicochemical properties that influence solubility, and a detailed experimental protocol for determining solubility.

Core Concepts and Physicochemical Properties

This compound (C₉H₉BrO₂) is a halogenated carboxylic acid utilized in the synthesis of more complex organic molecules[1][2]. Its solubility is dictated by its molecular structure, which includes a polar carboxylic acid group and a larger, nonpolar phenyl and brominated alkyl moiety.

Several key physicochemical properties offer insights into its expected solubility behavior:

-

XLogP3: ~2.6[1][2]. This value indicates moderate lipophilicity, suggesting a higher affinity for organic solvents over aqueous media.

-

Hydrogen Bond Donors: 1 (from the carboxylic acid group)[1].

-

Hydrogen Bond Acceptors: 2 (from the carbonyl and hydroxyl oxygens)[1].

-

Polar Surface Area (PSA): 37.3 Ų[4].

These parameters collectively suggest that this compound will exhibit solubility in a range of organic solvents, particularly those that can engage in hydrogen bonding or have a polarity that can accommodate both the polar and nonpolar regions of the molecule.

Qualitative Solubility Data

| Solvent | Temperature | Solubility Description | Source |

| Carbon Disulfide (dry) | Cold | Slightly Soluble | [5] |

| Carbon Disulfide (dry) | Hot | Soluble | [5] |

| Dichloromethane | Room Temp. | Soluble (inferred from precursor) | [1] |

| Water | Not Specified | Very readily decomposed | [5] |

Note: The solubility in dichloromethane is inferred from the solubility of its precursor, cinnamic acid, during the synthesis of 2,3-dibromo-3-phenylpropanoic acid[1]. It is also noted that the compound is sensitive to water and should be recrystallized from anhydrous solvents[5].

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for experimentally determining the solubility of this compound. This process outlines the key steps from solvent selection to data analysis.

References

- 1. Buy this compound (EVT-295982) | 15463-91-9 [evitachem.com]

- 2. This compound | 15463-91-9 | Benchchem [benchchem.com]

- 3. 3-Bromo-3-phenylpropionic Acid | CAS#:15463-91-9 | Chemsrc [chemsrc.com]

- 4. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

In-depth Technical Guide: 3-Bromo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 3-Bromo-3-phenylpropanoic acid, a key intermediate in organic synthesis and drug development.

Physicochemical Properties: Untangling the Melting Point Discrepancy

A notable characteristic of this compound is the variability in its reported melting point. This phenomenon is primarily attributed to the existence of different stereoisomers and potentially polymorphs of the compound. The synthesis of this acid, often proceeding through the bromination of cinnamic acid, results in the formation of a chiral center at the C3 position, leading to (R) and (S) enantiomers. The properties of the racemic mixture differ from those of the individual enantiomers and other diastereomeric precursors.

A lower melting point range is consistently reported for the racemic mixture of this compound. In contrast, a significantly higher melting point has also been documented, which may correspond to a different crystalline form or a specific stereoisomer obtained under different synthetic conditions, such as the dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid.

For clarity, the melting points of this compound and its relevant precursors are summarized in the table below.

| Compound | Stereochemistry | Melting Point (°C) |

| This compound | Racemic | 135-138 °C[1], 137 °C[2] |

| This compound | Unspecified | 206-208 °C[3] |

| erythro-2,3-dibromo-3-phenylpropanoic acid | Diastereomer | ~204 °C |

| threo-2,3-dibromo-3-phenylpropanoic acid | Diastereomer | ~95-189 °C |

Experimental Protocols

Synthesis of Racemic this compound

A common and established method for the synthesis of racemic this compound involves the hydrobromination of cinnamic acid.[2]

Materials:

-

Cinnamic acid

-

Glacial acetic acid

-

Hydrogen bromide gas

-

Anhydrous carbon disulfide

Procedure:

-

A solution of glacial acetic acid is saturated with hydrogen bromide gas at room temperature.

-

Finely powdered cinnamic acid is added to the saturated solution.

-

The mixture is heated in a sealed tube at 100°C for 2 hours.

-

Upon cooling, this compound crystallizes out of the solution.

-

The crude product is collected and can be recrystallized from an anhydrous solvent such as dry carbon disulfide. It is important to use anhydrous conditions as the product is susceptible to decomposition by water.[2]

The resulting product from this procedure is the racemic mixture, which typically exhibits a melting point of 137°C.[2]

Melting Point Determination

The melting point of this compound is a critical parameter for its identification and purity assessment. The following is a general protocol for its determination using a capillary melting point apparatus.

Materials:

-

Dry, powdered sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Applications in Drug Development: A Synthetic Intermediate

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its utility lies in the reactivity of the bromine atom, which can be displaced in nucleophilic substitution reactions, and the carboxylic acid group, which can undergo various transformations.

Below is a generalized workflow diagram illustrating how this compound could be utilized as a starting material in a multi-step synthesis of a complex pharmaceutical agent.

References

An In-depth Technical Guide to the Stereoisomers of 3-Bromo-3-phenylpropanoic Acid and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-bromo-3-phenylpropanoic acid and its closely related precursor, 2,3-dibromo-3-phenylpropanoic acid. The stereochemical outcomes of synthetic routes, detailed experimental protocols, and physical characterization data are presented to support research and development in medicinal chemistry and organic synthesis. The distinct properties of these stereoisomers are critical in the context of drug development, where specific enantiomers or diastereomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

Stereoisomers of Bromo-Phenylpropanoic Acids

The bromination of cinnamic acid can lead to two different constitutional isomers, this compound and 2,3-dibromo-3-phenylpropanoic acid, each with its own set of stereoisomers.

This compound

This compound possesses one chiral center at the C3 position, and therefore exists as a pair of enantiomers, (R)-3-bromo-3-phenylpropanoic acid and (S)-3-bromo-3-phenylpropanoic acid. The racemic mixture is typically synthesized via the hydrobromination of cinnamic acid.

2,3-Dibromo-3-phenylpropanoic Acid

The addition of bromine (Br₂) to trans-cinnamic acid results in the formation of 2,3-dibromo-3-phenylpropanoic acid. This molecule has two chiral centers (at C2 and C3), leading to the possibility of four stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are referred to as erythro and threo. The anti-addition of bromine to the double bond of trans-cinnamic acid is highly favored, resulting predominantly in the formation of the erythro diastereomers.

Quantitative Data of Stereoisomers

The physical properties of the stereoisomers of bromo-phenylpropanoic acids are distinct, particularly their melting points, which are a key indicator of their stereochemistry.

| Compound | Stereoisomer | Melting Point (°C) |

| This compound | Racemate | 135 - 138 |

| 2,3-Dibromo-3-phenylpropanoic acid | erythro (racemic) | 202 - 204 |

| 2,3-Dibromo-3-phenylpropanoic acid | threo (racemic) | 93 - 95 |

Synthesis and Stereochemistry

The stereochemical outcome of the synthesis of bromo-phenylpropanoic acids is highly dependent on the chosen synthetic route.

Caption: Synthesis pathways to stereoisomers of bromo-phenylpropanoic acids.

Experimental Protocols

The following are detailed methodologies for the synthesis of racemic this compound and racemic erythro-2,3-dibromo-3-phenylpropanoic acid.

Synthesis of Racemic this compound

This protocol is based on the hydrobromination of cinnamic acid.

Materials:

-

Finely powdered trans-cinnamic acid

-

Aqueous hydrobromic acid (saturated at 0 °C)

-

Ice-water

-

Anhydrous solvent for recrystallization (e.g., dry carbon disulfide)

-

Shaker or magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

In a suitable flask, combine 10 g of finely powdered trans-cinnamic acid with 50 ml of an aqueous solution of hydrobromic acid, previously saturated with HBr gas at 0 °C.

-

Seal the flask and shake the mixture for 48 hours at room temperature.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of ice-water.

-

Dry the product in a vacuum desiccator.

-

Recrystallize the crude product from an anhydrous solvent such as dry carbon disulfide to yield purified this compound.

Synthesis of Racemic erythro-2,3-Dibromo-3-phenylpropanoic Acid

This protocol describes the anti-addition of bromine to trans-cinnamic acid.

Materials:

-

trans-Cinnamic acid (1.0 g)

-

Glacial acetic acid (5 mL)

-

0.67 M bromine solution in acetic acid (10 mL)

-

5% sodium thiosulfate solution

-

Ice-water

-

50% aqueous ethanol for recrystallization

-

Round bottom flask, separatory funnel, condenser, magnetic stirrer, and heating mantle

-

Vacuum filtration apparatus

Procedure:

-

To a round bottom flask, add 1.0 g of trans-cinnamic acid and 5 mL of glacial acetic acid.

-

Set up the apparatus for addition under reflux, with a separatory funnel containing 10 mL of a 0.67 M bromine solution in acetic acid.

-

Heat the reaction mixture to approximately 50°C with stirring.

-

Add the bromine solution dropwise from the separatory funnel. The orange color of the bromine should disappear as it reacts.

-

After the addition is complete, continue to maintain the mixture at 50°C for an additional 10 minutes.

-

If the orange color persists, add cyclohexene dropwise until the solution becomes light yellow.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Add 5 mL of 5% sodium thiosulfate to quench any remaining bromine.

-

Collect the crude product by vacuum filtration and wash the solid with ice-water.

-

Allow the product to air dry.

-

Recrystallize the crude product from 50% aqueous ethanol to obtain purified erythro-2,3-dibromo-3-phenylpropanoic acid.

Caption: A typical experimental workflow for the synthesis and analysis of bromo-phenylpropanoic acids.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation and purity assessment of the synthesized compounds.

-

¹H NMR: The proton NMR spectrum of 2,3-dibromo-3-phenylpropanoic acid in d6-acetone typically shows signals for the aromatic protons in the range of 7.3-7.6 ppm, and the aliphatic protons as doublets around 4.8 and 5.5 ppm.

-

¹³C NMR: For (S)-2-bromo-3-phenylpropanoic acid, characteristic carbon signals are observed for the carboxylic acid, the two aliphatic carbons, and the aromatic carbons.

-

IR Spectroscopy: The IR spectrum of 2,3-dibromo-3-phenylpropanoic acid shows a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-Br stretching vibrations at lower wavenumbers.

Relevance in Drug Development

While no specific signaling pathways involving this compound are prominently documented, the broader class of arylpropionic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), highlights the importance of stereochemistry in pharmacology. The biological activity of such compounds often resides in a single enantiomer. Therefore, the stereocontrolled synthesis and purification of compounds like bromo-phenylpropanoic acids are of significant interest as they can serve as chiral building blocks for more complex drug molecules. The U.S. Food and Drug Administration (FDA) has specific guidelines regarding the development of stereoisomeric drugs, underscoring the need for thorough characterization and evaluation of each stereoisomer.[1]

Conclusion

This guide has provided a detailed overview of the stereoisomers of this compound and its synthetic precursor, 2,3-dibromo-3-phenylpropanoic acid. The provided data and experimental protocols offer a valuable resource for researchers in the fields of organic synthesis and drug development. The ability to control and characterize the stereochemistry of these compounds is paramount for their potential application as intermediates in the synthesis of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Enzyme Inhibitors Using 3-Bromo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-3-phenylpropanoic acid and its derivatives are versatile scaffolds in medicinal chemistry, serving as crucial building blocks for the synthesis of a variety of biologically active compounds. The presence of a reactive bromine atom, a carboxylic acid functional group, and a phenyl ring allows for diverse chemical modifications, making it an attractive starting material for the development of enzyme inhibitors. This document provides detailed application notes and protocols for the synthesis of enzyme inhibitors using this compound, with a focus on vasopeptidase inhibitors.

Application: Synthesis of Vasopeptidase Inhibitors

A significant application of this compound derivatives is in the synthesis of vasopeptidase inhibitors, such as Omapatrilat. These dual-action inhibitors simultaneously block the activity of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), offering a comprehensive approach to the management of hypertension and heart failure. The synthesis of these inhibitors often utilizes a chiral derivative, (R)-2-bromo-3-phenylpropanoic acid, as a key intermediate.

Target Enzymes and Signaling Pathways

Omapatrilat and its analogs target two key enzymes in cardiovascular regulation:

-

Angiotensin-Converting Enzyme (ACE): A central component of the Renin-Angiotensin-Aldosterone System (RAAS), ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

-

Neprilysin (NEP): Also known as neutral endopeptidase, NEP is responsible for the degradation of natriuretic peptides (e.g., ANP, BNP), which promote vasodilation, natriuresis, and diuresis. By inhibiting NEP, the beneficial effects of these peptides are prolonged.

The dual inhibition of ACE and NEP provides a synergistic effect, leading to enhanced blood pressure control and improved cardiovascular outcomes.

Dual inhibition of ACE and NEP by Omapatrilat.

Quantitative Data: Inhibition of ACE and NEP

The following table summarizes the inhibitory activity of Omapatrilat and its analogs against ACE and NEP.

| Compound | Target Enzyme | IC50 / Ki (nM) | Reference |

| Omapatrilat | ACE | IC50: 5.3 | [1][2] |

| NEP | IC50: 3.6 | [1][2] | |

| Analog 1 | ACE | Ki: 1.2 | [3] |

| NEP | Ki: 0.8 | [3] | |

| Analog 2 | ACE | Ki: 0.5 | [3] |

| NEP | Ki: 1.5 | [3] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of a key precursor for vasopeptidase inhibitors, (S)-2-acetylthio-3-phenylpropanoic acid, starting from D-phenylalanine, which involves the formation of (R)-2-bromo-3-phenylpropanoic acid.

Experimental Workflow

Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid.

Protocol 1: Synthesis of (R)-2-bromo-3-phenylpropanoic acid from D-Phenylalanine

This protocol describes the conversion of D-phenylalanine to (R)-2-bromo-3-phenylpropanoic acid via a diazotization reaction followed by bromination.

Materials:

-

D-Phenylalanine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Dissolution of D-Phenylalanine: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-phenylalanine in 48% aqueous hydrobromic acid. Cool the solution to -5°C to 0°C using an ice-salt bath.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water.

-

Diazotization and Bromination: Slowly add the sodium nitrite solution dropwise to the stirred D-phenylalanine solution, maintaining the temperature below 0°C. The addition should be controlled to manage the evolution of nitrogen gas.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 1-2 hours.

-

Work-up: Allow the reaction mixture to warm to room temperature. The product, (R)-2-bromo-3-phenylpropanoic acid, may precipitate out of the solution. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid

This protocol details the nucleophilic substitution of (R)-2-bromo-3-phenylpropanoic acid with potassium thioacetate.

Materials:

-

(R)-2-bromo-3-phenylpropanoic acid

-

Potassium thioacetate (KSAc)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (R)-2-bromo-3-phenylpropanoic acid in anhydrous DMF.

-

Addition of Potassium Thioacetate: Add potassium thioacetate to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield (S)-2-acetylthio-3-phenylpropanoic acid.

Conclusion

This compound and its chiral derivatives are valuable precursors for the synthesis of potent enzyme inhibitors, particularly in the field of cardiovascular drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these compounds in the development of novel therapeutics. The versatility of the this compound scaffold offers opportunities for the creation of diverse chemical libraries for screening against a wide range of enzymatic targets.

References

Application Notes and Protocols: 3-Bromo-3-phenylpropanoic Acid as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-3-phenylpropanoic acid as a key intermediate in organic synthesis. This document includes its preparation, physical and chemical properties, and detailed protocols for its application in the synthesis of various organic molecules, including precursors for pharmaceuticals and other bioactive compounds.

Introduction

This compound is a halogenated carboxylic acid that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a reactive bromine atom at the benzylic position and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This dual functionality makes it an important precursor for the synthesis of more complex molecules, including β-amino acids and other pharmacologically relevant scaffolds.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Melting Point | 135-138 °C | [3] |

| Boiling Point | 301.3 °C at 760 mmHg | [3] |

| Density | 1.554 g/cm³ | [3] |

| Appearance | Colorless crystals | [4] |

| Solubility | Slightly soluble in cold, soluble in hot dry carbon disulfide. Decomposed by water. | [4] |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is through the hydrobromination of cinnamic acid.[2] Two detailed experimental protocols are provided below.

Experimental Protocols for Synthesis

Protocol 1: Hydrobromination in Aqueous Solution [4]

-

Materials:

-

Finely powdered cinnamic acid (10 g)

-

Aqueous solution of hydrobromic acid (saturated at 0 °C, 50 ml)

-

Ice-water

-

-

Procedure:

-

In a suitable flask, shake 10 g of finely powdered cinnamic acid with 50 ml of an aqueous solution of hydrobromic acid (saturated at 0 °C) for two days at room temperature.

-

Collect the resulting precipitate of this compound by filtration.

-

Wash the collected solid with a small amount of ice-water.

-

Dry the product in a vacuum desiccator.

-

Protocol 2: Hydrobromination in Glacial Acetic Acid [4]

-

Materials:

-

Finely powdered cinnamic acid (10 g)

-

Glacial acetic acid (10 g)

-

Hydrogen bromide gas

-

Dry carbon disulfide for recrystallization

-

-

Procedure:

-

Saturate 10 g of glacial acetic acid with hydrogen bromide gas at room temperature.

-

Add 10 g of finely powdered cinnamic acid to the saturated solution in a sealed tube.

-

Heat the sealed tube at 100 °C for 2 hours.

-

Cool the reaction mixture to allow this compound to crystallize.

-

Collect the crystals by filtration.

-

Recrystallize the product from dry carbon disulfide.

-

Table 2: Summary of Synthesis Protocols for this compound

| Protocol | Reagents | Reaction Conditions | Yield | Melting Point of Product |

| 1 | Cinnamic acid, aqueous HBr | 2 days, room temperature | Not specified | Not specified |

| 2 | Cinnamic acid, HBr in glacial acetic acid | 2 hours, 100 °C (sealed tube) | 80-93% (general range)[1] | 137 °C[4] |

Applications in Organic Synthesis

This compound is a versatile intermediate that can undergo several key transformations, making it a valuable tool for synthetic chemists.

// Nodes cinnamic_acid [label="Cinnamic Acid"]; bppa [label="this compound", fillcolor="#FBBC05"]; nucleophilic_substitution [label="Nucleophilic Substitution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reduction [label="Reduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; elimination [label="Elimination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_amino_acid [label="β-Amino Acids"]; beta_thio_acid [label="β-Thio-substituted Acids"]; beta_hydroxy_acid [label="β-Hydroxy Acids"]; phenylpropanoic_acid [label="3-Phenylpropanoic acid"]; bromo_phenylpropanol [label="3-Bromo-3-phenylpropanol"]; cinnamic_acid_regen [label="Cinnamic Acid (via elimination)"];

// Edges cinnamic_acid -> bppa [label="HBr"]; bppa -> nucleophilic_substitution [label="Nu⁻"]; nucleophilic_substitution -> beta_amino_acid [label="e.g., NH₃, RNH₂"]; nucleophilic_substitution -> beta_thio_acid [label="e.g., RSH, NaSH"]; nucleophilic_substitution -> beta_hydroxy_acid [label="e.g., H₂O, OH⁻"]; bppa -> reduction; reduction -> phenylpropanoic_acid [label="e.g., Catalytic Hydrogenation"]; reduction -> bromo_phenylpropanol [label="e.g., LiAlH₄"]; bppa -> elimination [label="Base"]; elimination -> cinnamic_acid_regen; } .dot Figure 1: Key synthetic transformations of this compound.

Nucleophilic Substitution Reactions

The bromine atom at the benzylic position is a good leaving group and is susceptible to displacement by a variety of nucleophiles.[2] This allows for the introduction of diverse functional groups, such as amines, thiols, and hydroxides.

Application Example: Synthesis of β-Amino Acids

The reaction of this compound with ammonia or primary amines provides a direct route to β-phenylalanine and its derivatives, which are important components of various biologically active molecules.

Experimental Protocol: Synthesis of 3-Amino-3-phenylpropanoic Acid (General Procedure)

-

Materials:

-

This compound

-

Aqueous ammonia (concentrated) or appropriate amine

-

Ethanol (or other suitable solvent)

-

-

Procedure:

-

Dissolve this compound in ethanol in a sealed reaction vessel.

-

Add an excess of concentrated aqueous ammonia.

-

Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol, or the bromine atom can be removed via catalytic hydrogenation.[2]

Application Example: Synthesis of 3-Phenylpropanoic Acid

Catalytic hydrogenation of this compound provides a straightforward method for the synthesis of 3-phenylpropanoic acid.

Experimental Protocol: Catalytic Hydrogenation

-

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or ethanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve this compound in methanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield the crude 3-phenylpropanoic acid, which can be further purified if necessary.

-

Table 3: Overview of Key Reactions of this compound

| Reaction Type | Reagents | Product(s) | Significance |

| Nucleophilic Substitution | Amines, Thiols, Hydroxides | β-Amino acids, β-Thio-substituted acids, β-Hydroxy acids | Access to a wide range of functionalized propanoic acids. |

| Reduction (Debromination) | H₂, Pd/C | 3-Phenylpropanoic acid | Selective removal of the bromine atom. |

| Reduction (Carboxylic Acid) | LiAlH₄ | 3-Bromo-3-phenylpropanol | Conversion of the carboxylic acid to a primary alcohol. |

Logical Workflow for Synthesis and Application

The following diagram illustrates a typical workflow from the synthesis of this compound to its use in preparing a key synthetic intermediate.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from cinnamic acid and the reactivity of its bromine atom and carboxylic acid group provide access to a wide array of more complex molecules. The protocols and data presented herein are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

Application Notes: Chemoselective Reduction of 3-Bromo-3-phenylpropanoic Acid

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as halogens, achieving high chemoselectivity is paramount. 3-bromo-3-phenylpropanoic acid serves as a key intermediate in the synthesis of various complex molecules and pharmaceuticals.[1] Its conversion to 3-bromo-3-phenylpropanol requires a reducing agent that selectively targets the carboxylic acid moiety without cleaving the carbon-bromine bond. These notes provide an overview of suitable reagents and strategies for this specific reduction.

Overview of Reductive Chemistry

The primary challenge in reducing this compound is the potential for dehalogenation, which would yield 3-phenylpropanol as an undesired byproduct. The choice of reducing agent and the careful control of reaction conditions are critical to favor the formation of the desired 3-bromo-3-phenylpropanol. The two most viable reagents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃-THF).[2]

Selection of Reducing Agents

The selection of an appropriate reducing agent is crucial for the successful synthesis of 3-bromo-3-phenylpropanol. While both LiAlH₄ and borane can reduce carboxylic acids, they exhibit different reactivity profiles and selectivity.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, esters, aldehydes, and ketones.[2][3] Its high reactivity necessitates stringent anhydrous conditions, as it reacts violently with water and protic solvents.[4][5] While effective for reducing carboxylic acids, its potency can lead to the reductive cleavage of the C-Br bond, particularly with prolonged reaction times or elevated temperatures. Therefore, careful monitoring and control of the reaction are essential.

-

Borane (BH₃-THF): Borane is a more selective reducing agent that shows a strong preference for carboxylic acids over many other functional groups, such as esters and ketones.[4][6] This high selectivity makes it an excellent candidate for the reduction of this compound, as it is less likely to affect the carbon-bromine bond.[6] The borane-THF complex is commercially available and easier to handle than gaseous diborane.[4]

Comparative Analysis of Reducing Agents

| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃-THF) |

| Reactivity | Very High | High, but more selective |

| Selectivity | Low (reduces most carbonyls and can cleave halides)[3][7] | High (preferentially reduces carboxylic acids)[4][6] |

| Functional Group Tolerance | Poor | Good |

| Reaction Conditions | Strict anhydrous conditions required; typically in ether or THF at 0°C to room temp.[5] | Anhydrous conditions required; typically in THF. |

| Workup | Careful quenching with water/acid required.[8] | Typically involves acidic or oxidative workup. |

| Safety Concerns | Reacts violently with water, pyrophoric.[4][5] | Toxic, flammable.[4] |

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of this compound using the powerful reducing agent LiAlH₄. The key to success is maintaining low temperatures and short reaction times to minimize dehalogenation.[7]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0°C over 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). To prevent dehalogenation, it is critical to stop the reaction as soon as the starting material is consumed.[7]

-

Quenching: Cautiously quench the reaction at 0°C by the slow, dropwise addition of distilled water (volume equivalent to the grams of LiAlH₄ used), followed by 15% aqueous NaOH (same volume), and then distilled water again (3 times the volume). This should produce a granular precipitate of aluminum salts.

-

Workup and Extraction: Filter the resulting slurry and wash the solid precipitate thoroughly with THF or diethyl ether. Combine the organic filtrates. Wash the combined organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude 3-bromo-3-phenylpropanol by column chromatography on silica gel to obtain the final product.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃-THF)

This protocol is preferred for its higher chemoselectivity, which minimizes the risk of cleaving the C-Br bond.[6]

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃-THF, 1 M solution)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add the BH₃-THF solution (approx. 2.0-3.0 eq.) dropwise to the stirred solution of the carboxylic acid at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Cool the reaction mixture back to 0°C and quench it by the slow, dropwise addition of methanol until the effervescence ceases. This step is to destroy any excess borane.

-

Workup and Extraction: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash them sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 3-bromo-3-phenylpropanol.

Visualizations

Caption: Figure 1: General Experimental Workflow for the Reduction.

Caption: Figure 2: Chemical Reaction Scheme.

References

- 1. This compound | 15463-91-9 | Benchchem [benchchem.com]

- 2. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 3. youtube.com [youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

Application Notes and Protocols: Oxidation of 3-Bromo-3-phenylpropanoic Acid